(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPCCOEt and belongs to the class of cyclopentane carboxylic acids. It has been found to have several interesting properties that make it useful for various research purposes.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves the selective inhibition of the mGluR1 receptor. This receptor is a G protein-coupled receptor that is coupled to the Gq protein. The binding of glutamate to this receptor activates the Gq protein, which in turn activates various downstream signaling pathways. The inhibition of this receptor by CPCCOEt results in the suppression of these signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid have been studied in various in vitro and in vivo models. It has been found to suppress the activity of mGluR1 in a dose-dependent manner. This suppression results in the inhibition of various downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These effects have potential therapeutic applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid in lab experiments is its selectivity for the mGluR1 receptor. This selectivity allows for the specific inhibition of this receptor without affecting other receptors or signaling pathways. However, one of the limitations of using this compound is its relatively low potency. Higher concentrations of this compound are required to achieve the desired effects, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid. One potential direction is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another direction is the exploration of its potential therapeutic applications in the treatment of various neurological disorders, such as chronic pain and epilepsy. Further studies are also needed to elucidate the precise mechanisms of action of this compound and its effects on downstream signaling pathways.
Synthesis Methods
The synthesis of (1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves the reaction of 5-cyanopyridine-2-carboxylic acid with cyclopentadiene and subsequent reduction of the resulting cyclopentene with lithium aluminum hydride. The final product is obtained by esterification with ethanol.
Scientific Research Applications
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research. It has been found to be a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in several physiological processes, including synaptic plasticity and pain perception. The selective inhibition of this receptor has potential therapeutic applications in the treatment of various neurological disorders.
properties
IUPAC Name |
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-8-1-4-11(14-7-8)15-10-3-2-9(5-10)12(16)17/h1,4,7,9-10H,2-3,5H2,(H,14,15)(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUELMANVPWQZBG-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.